molecular formula C9H7F3O2 B1319286 3-(2,3,5-Trifluorophenyl)propanoic acid CAS No. 886499-45-2

3-(2,3,5-Trifluorophenyl)propanoic acid

Cat. No.: B1319286
CAS No.: 886499-45-2
M. Wt: 204.15 g/mol
InChI Key: BHVGSHLXHOLMNH-UHFFFAOYSA-N
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Description

3-(2,3,5-Trifluorophenyl)propanoic acid is an organic compound with the molecular formula C9H7F3O2 and a molecular weight of 204.15 g/mol . It is characterized by the presence of a trifluorophenyl group attached to a propanoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3,5-Trifluorophenyl)propanoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the use of a boron reagent and a palladium catalyst under mild conditions . Another method involves the direct fluorination of a suitable precursor, followed by subsequent functional group transformations to introduce the propanoic acid moiety .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents is crucial in scaling up the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-(2,3,5-Trifluorophenyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted trifluorophenyl derivatives .

Scientific Research Applications

3-(2,3,5-Trifluorophenyl)propanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,3,5-Trifluorophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it is known to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response. By inhibiting these enzymes, the compound reduces the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects. Additionally, the trifluorophenyl group enhances the compound’s binding affinity to its target enzymes, contributing to its potency .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of three fluorine atoms on the phenyl ring, which significantly influences its chemical reactivity and biological activity. The trifluorophenyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design.

Properties

IUPAC Name

3-(2,3,5-trifluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2/c10-6-3-5(1-2-8(13)14)9(12)7(11)4-6/h3-4H,1-2H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHVGSHLXHOLMNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CCC(=O)O)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20592351
Record name 3-(2,3,5-Trifluorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20592351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886499-45-2
Record name 2,3,5-Trifluorobenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886499-45-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,3,5-Trifluorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20592351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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